molecular formula C7H5Br B14229784 4-Bromocyclohepta-1,2,4,6-tetraene CAS No. 827598-93-6

4-Bromocyclohepta-1,2,4,6-tetraene

Cat. No.: B14229784
CAS No.: 827598-93-6
M. Wt: 169.02 g/mol
InChI Key: HBQMKNOOEMDOOS-UHFFFAOYSA-N
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Description

4-Bromocyclohepta-1,2,4,6-tetraene is an organic compound with the molecular formula C7H5Br It is a derivative of cycloheptatetraene, where one of the hydrogen atoms is replaced by a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromocyclohepta-1,2,4,6-tetraene can be achieved through several methods. One common approach involves the bromination of cycloheptatetraene. This reaction typically requires the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions can be applied. Industrial production would likely involve large-scale bromination processes with appropriate safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

4-Bromocyclohepta-1,2,4,6-tetraene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of cycloheptatetraene or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cycloheptatetraenes, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

4-Bromocyclohepta-1,2,4,6-tetraene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromocyclohepta-1,2,4,6-tetraene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic or nucleophilic interactions, influencing the reactivity and stability of the compound. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems.

Comparison with Similar Compounds

4-Bromocyclohepta-1,2,4,6-tetraene can be compared with other similar compounds, such as:

    Cycloheptatetraene: The parent compound without the bromine substitution.

    4-Chlorocyclohepta-1,2,4,6-tetraene: A similar compound with a chlorine atom instead of bromine.

    4-Iodocyclohepta-1,2,4,6-tetraene: A compound with an iodine atom in place of bromine.

Properties

CAS No.

827598-93-6

Molecular Formula

C7H5Br

Molecular Weight

169.02 g/mol

InChI

InChI=1S/C7H5Br/c8-7-5-3-1-2-4-6-7/h1-3,5-6H

InChI Key

HBQMKNOOEMDOOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C=C1)Br

Origin of Product

United States

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